molecular formula C29H30N4O4 B2440417 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide CAS No. 872857-71-1

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide

Cat. No.: B2440417
CAS No.: 872857-71-1
M. Wt: 498.583
InChI Key: NQIHPGAHODJQTL-UHFFFAOYSA-N
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Description

2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide is an organic compound characterized by its complex structure, which features morpholine, indole, and carbazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide typically involves multi-step organic reactions. The starting materials usually include commercially available precursors such as 1H-indole-3-carboxaldehyde, morpholine, and 2,3,4,9-tetrahydro-1H-carbazole.

  • Formation of 2-(2-morpholino-2-oxoethyl)-1H-indole: : This is achieved by reacting 1H-indole-3-carboxaldehyde with morpholine under acidic conditions to form the indole-morpholine derivative.

  • Coupling with 2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide: : This involves the coupling of the indole derivative with the tetrahydrocarbazole-containing acetamide under appropriate condensation conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

In an industrial setting, the process can be optimized for scale, focusing on high yield and purity. Process parameters such as temperature, pressure, and solvent selection are finely tuned to ensure optimal reaction conditions. Batch and continuous production methods are evaluated for efficiency, with continuous production often being preferred due to its scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of reactions:

  • Oxidation: : It can be oxidized to form higher oxidation state derivatives.

  • Reduction: : Reduction can lead to hydrogenation of double bonds within the structure.

  • Substitution: : The indole and morpholine rings are susceptible to substitution reactions at various positions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) under acidic conditions.

  • Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and palladium on carbon (Pd/C) are frequently used.

  • Substitution: : Electrophilic substitution can be facilitated using reagents like sulfonyl chlorides or alkyl halides in the presence of a base.

Major Products Formed

The major products from these reactions include derivatives with modified electronic properties, which may impact the compound's bioactivity and chemical behavior.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications, making it valuable in materials science.

Biology

In biology, it is explored for its potential interactions with biological macromolecules. Studies focus on its binding affinity to enzymes and receptors, which could lead to the development of new bioactive compounds.

Medicine

In medicine, researchers investigate its pharmacological properties. The compound’s structural features suggest it may possess anti-cancer, anti-inflammatory, or neuroprotective activities, although more studies are needed to confirm these hypotheses.

Industry

Industrially, it may be used in the development of novel polymers or as a precursor for manufacturing specialty chemicals with unique properties.

Mechanism of Action

The precise mechanism of action of this compound in biological systems can vary, but it likely involves interactions with specific molecular targets such as enzymes, receptors, or DNA. These interactions can alter biochemical pathways, leading to the observed effects. The compound's structural features allow it to fit into binding pockets on proteins or nucleic acids, modifying their function.

Comparison with Similar Compounds

Uniqueness

What sets 2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxo-N-((2,3,4,9-tetrahydro-1H-carbazol-6-yl)methyl)acetamide apart from similar compounds is the combination of morpholine, indole, and carbazole moieties. This unique structure imparts distinct electronic and steric properties that can affect its reactivity and interactions with other molecules.

List of Similar Compounds

  • 2-(1H-indol-3-yl)-2-oxoacetamide derivatives: : These compounds share the indole-oxoacetamide backbone but lack the morpholine and carbazole groups.

  • Morpholine derivatives: : Compounds like 4-morpholino-2-oxo-1H-indole, which also feature a morpholine ring but with different substituents.

  • Carbazole derivatives: : These include compounds such as 2,3,4,9-tetrahydro-1H-carbazole itself, which lacks the indole and acetamide functional groups.

Properties

IUPAC Name

2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxo-N-(6,7,8,9-tetrahydro-5H-carbazol-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H30N4O4/c34-27(32-11-13-37-14-12-32)18-33-17-23(21-6-2-4-8-26(21)33)28(35)29(36)30-16-19-9-10-25-22(15-19)20-5-1-3-7-24(20)31-25/h2,4,6,8-10,15,17,31H,1,3,5,7,11-14,16,18H2,(H,30,36)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQIHPGAHODJQTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(N2)C=CC(=C3)CNC(=O)C(=O)C4=CN(C5=CC=CC=C54)CC(=O)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H30N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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